

physicochemical properties of 1-(4-Aminophenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(4-Aminophenyl)cyclohexanecarbonitrile

Cat. No.: B1503776

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminophenyl)cyclopentanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(4-Aminophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of advanced pharmaceutical compounds such as Apatinib.[1] This document is structured to provide researchers, scientists, and drug development professionals with not only the fundamental data but also the underlying scientific rationale for why these properties are critical in the journey from laboratory synthesis to clinical application. We will delve into its chemical identity, core properties like solubility, lipophilicity, and ionization state, and provide validated experimental protocols for their determination. The narrative emphasizes the causal links between these molecular characteristics and their macroscopic implications for pharmaceutical development, ensuring a blend of technical accuracy and field-proven insight.

Introduction: A Note on Chemical Identity

The compound of interest for this guide is 1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS No. 115279-73-7).[1][2] While the initial topic specified the cyclohexyl analogue, the vast majority of published data, commercial availability, and documented use in pharmaceutical synthesis points to the cyclopentyl derivative as the compound of significant scientific and industrial relevance.[1][3] It serves as a crucial building block in the synthesis of Apatinib, a tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR2).[1] Understanding the physicochemical profile of this intermediate is paramount, as these properties dictate its reactivity, purification, formulation, and ultimately, its efficiency in the synthetic pathway of the final active pharmaceutical ingredient (API). This guide is therefore dedicated to the cyclopentyl derivative to provide the most value and actionable information to the research community.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. The key identifiers for 1-(4-Aminophenyl)cyclopentanecarbonitrile are summarized below.

Identifier	Value	Source(s)
CAS Number	115279-73-7	[1][2]
Molecular Formula	C ₁₂ H ₁₄ N ₂	[1][2]
Molecular Weight	186.25 g/mol	[2][4]
IUPAC Name	1-(4-aminophenyl)cyclopentane-1-carbonitrile	[2][5]
Common Synonyms	Apatinib Impurity 6, KML-54	[1]
InChI	InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2	[1][2]
InChIKey	GIBAIULVBOBDED-UHFFFAOYSA-N	[1][2]
Canonical SMILES	C1CCC(C1)(C#N)C2=CC=C(C=C2)N	[2]

Core Physicochemical Properties

The physicochemical properties of a compound are the primary determinants of its behavior in both chemical and biological systems. These values, especially lipophilicity (LogP) and ionization constant (pKa), are critical inputs for predictive models of ADME (Absorption, Distribution, Metabolism, and Excretion).

Property	Value	Details and Significance	Source(s)
Physical Form	Yellow to brown solid; Off-white powder	The physical state is crucial for handling, storage, and formulation. Color variations can indicate purity levels.	[1]
Boiling Point	375.0 ± 35.0 °C	Predicted value. High boiling point suggests low volatility under standard conditions.	[1]
Density	1.11 ± 0.1 g/cm ³	Predicted value. Useful for process engineering and solvent selection during synthesis and purification.	[1]
LogP (Octanol/Water)	2.3	Computed (XLogP3). This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability—a desirable trait for drug intermediates and APIs.	[2]
pKa (Conjugate Acid)	5.05 ± 0.10	Predicted value. This pKa corresponds to the protonation of the aniline (-NH ₂) group. It indicates the compound will be	[1]

partially protonated and positively charged at physiological pH (~7.4) and significantly protonated in the acidic environment of the stomach.

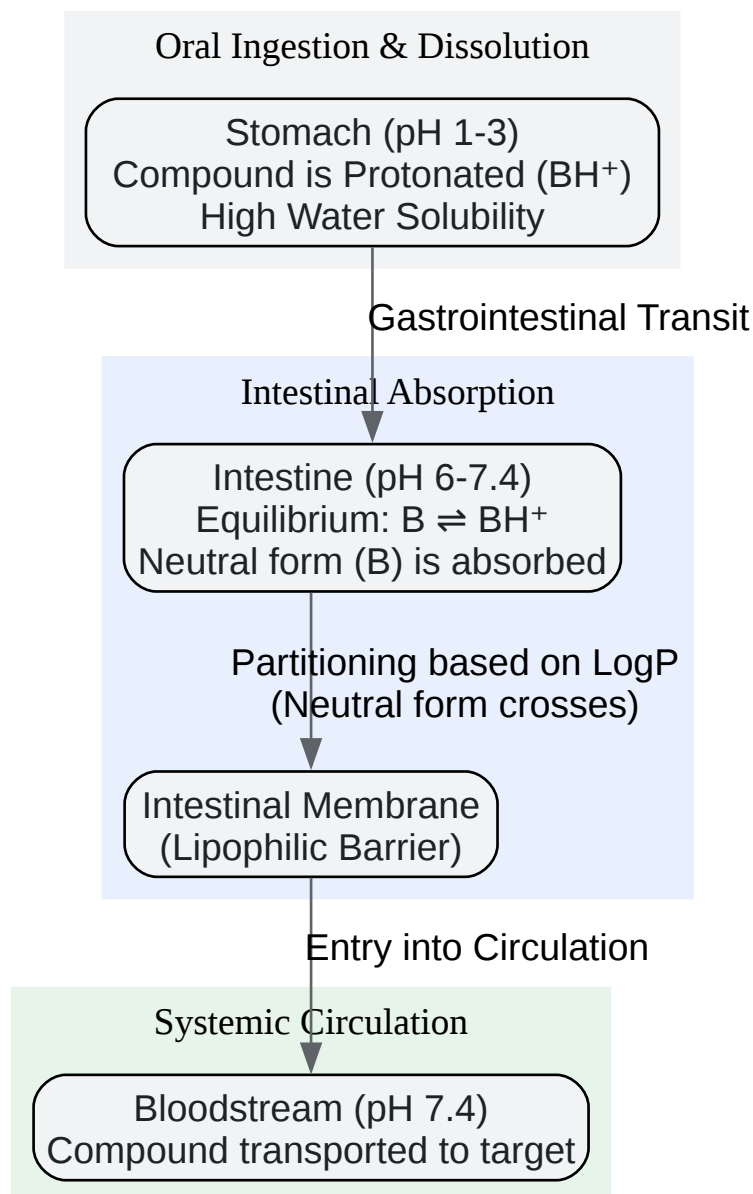
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	Highlights the compound's stability requirements, likely to prevent oxidation of the amine group. [1]
--------------------	--	---

The Role of Physicochemical Properties in Drug Development

As a Senior Application Scientist, my experience has consistently shown that a project's success is often determined by a deep understanding of the "why" behind the data. The properties listed above are not mere numbers; they are predictors of in-vivo performance.

- **Lipophilicity (LogP):** A LogP of 2.3 is often considered to be in the "sweet spot" for oral drug candidates (Lipinski's Rule of Five suggests $\text{LogP} < 5$).^[2] This value suggests the molecule is hydrophobic enough to cross cellular membranes (a key step in absorption) but not so hydrophobic that it becomes poorly soluble in the aqueous environment of the gastrointestinal tract or blood.
- **Ionization Constant (pKa):** The predicted pKa of 5.05 for the anilinic amine is profoundly important.^[1] It tells us that the compound is a weak base. At the low pH of the stomach (pH 1-3), the amine group will be almost entirely protonated ($-\text{NH}_3^+$), making the molecule more water-soluble, which can aid in dissolution. As it moves to the more neutral pH of the intestine (~6-7.4), a significant fraction will exist in the neutral, more lipophilic form, facilitating absorption across the intestinal wall. This pH-dependent behavior is a classic consideration in oral drug design.

The interplay between LogP and pKa governs the overall absorption profile of a molecule, as visualized in the workflow below.



[Click to download full resolution via product page](#)

Caption: pH-dependent journey of an oral drug candidate.

Experimental Determination of Physicochemical Properties

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Below are standardized, step-by-step methodologies for determining the key properties discussed.

Protocol: Melting Point Determination (Thomas-Hoover Method)

- Rationale: The melting point provides a quick, reliable indication of purity. A sharp melting range suggests a pure compound, while a broad range often indicates impurities.
- Methodology:
 - Sample Preparation: Finely powder a small amount (2-3 mg) of dry 1-(4-Aminophenyl)cyclopentanecarbonitrile.
 - Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
 - Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
 - Rapid Scan (Optional but Recommended): Perform a quick heating run (10-20 °C/min) to find an approximate melting range.
 - Accurate Determination: Cool the block to at least 20 °C below the approximate melting point. Use a new sample and heat at a slow rate (1-2 °C/min).
 - Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This is the melting range.
 - Validation: Repeat the measurement with two additional samples. The ranges should be consistent within ± 0.5 °C.

Protocol: Solubility Determination (Shake-Flask Method, OECD 105)

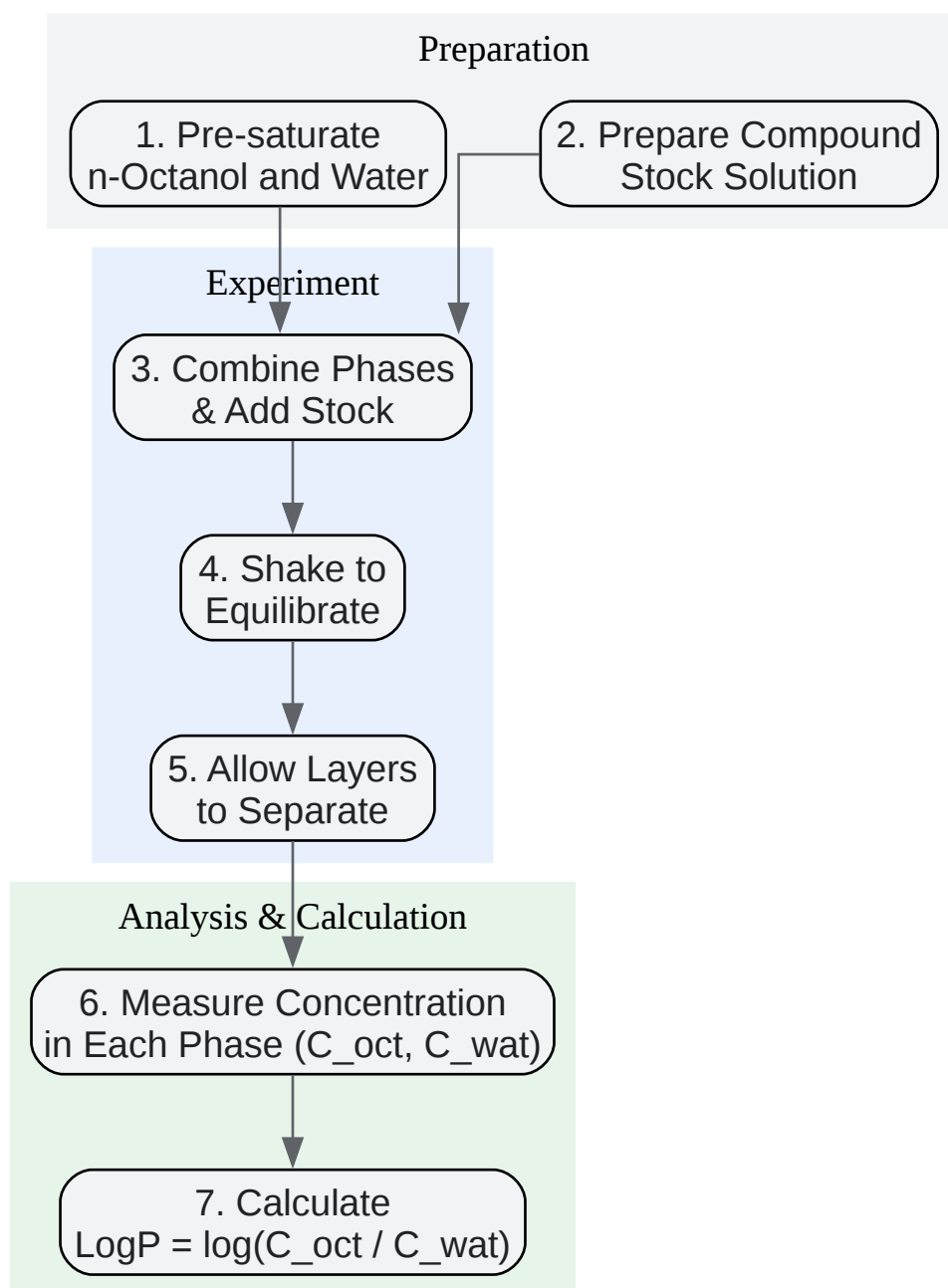
- Rationale: This method determines the saturation solubility of the compound in a given solvent (e.g., water, buffer), which is fundamental to understanding its dissolution and bioavailability.
- Methodology:
 - System Preparation: To a series of glass vials, add a precise volume of the test solvent (e.g., 10 mL of pH 7.4 phosphate-buffered saline).
 - Compound Addition: Add an excess amount of 1-(4-Aminophenyl)cyclopentanecarbonitrile to each vial, ensuring solid material remains undissolved.
 - Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can confirm the time needed to reach equilibrium.
 - Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled bath for the excess solid to settle. Alternatively, centrifuge the samples at the same temperature.
 - Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
 - Validation: The concentrations from replicate vials should agree within an acceptable margin (e.g., $\pm 5\%$).

Protocol: LogP Determination (Shake-Flask Method, OECD 107)

- Rationale: This protocol directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing the definitive LogP value.
- Methodology:
 - Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4 buffer) for 24 hours. Allow the layers to separate completely. This ensures that each phase

is saturated with the other, preventing volume changes during the experiment.

- Stock Solution: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
- Partitioning: In a separatory funnel, combine a known volume of the pre-saturated n-octanol and pre-saturated water (e.g., 10 mL each). Add a small, known amount of the compound stock solution.
- Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow the layers to separate completely.
- Analysis: Determine the concentration of the compound in both the aqueous phase (C_{water}) and the n-octanol phase (C_{octanol}) using a suitable analytical technique like HPLC-UV.
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10}(C_{\text{octanol}} / C_{\text{water}})$.
- Validation: Perform the experiment at three different starting concentrations to ensure the LogP value is independent of concentration.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for LogP determination.

Synthesis and Spectroscopic Analysis

1-(4-Aminophenyl)cyclopentanecarbonitrile is typically synthesized via the chemical reduction of its nitro-precursor, 1-(4-nitrophenyl)cyclopentanecarbonitrile.[1][3] Common methods involve

catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere.[3] An alternative method uses reagents like iron(III) oxo-hydroxide with hydrazine hydrate.[1] The successful conversion is monitored by techniques like TLC and confirmed by HPLC, with purities often exceeding 99.5%.[1]

While a full spectral analysis is beyond the scope of this guide, researchers would typically confirm the structure using:

- ^1H NMR: To confirm the presence of aromatic protons (typically in the 6.5-7.5 ppm region), aliphatic protons of the cyclopentyl ring, and the amine ($-\text{NH}_2$) protons.
- ^{13}C NMR: To identify the quaternary carbon of the nitrile, the carbons of the cyclopentyl ring, and the aromatic carbons.
- FTIR: To detect the characteristic stretching frequencies of the nitrile group ($\text{C}\equiv\text{N}$, $\sim 2230\text{ cm}^{-1}$) and the N-H bonds of the primary amine ($\sim 3300\text{-}3500\text{ cm}^{-1}$).
- Mass Spectrometry: To confirm the molecular weight (m/z for $[\text{M}+\text{H}]^+ \approx 187.12$).[6]

Conclusion

1-(4-Aminophenyl)cyclopentanecarbonitrile is more than just a synthetic intermediate; it is a carefully designed molecule whose physicochemical properties are intrinsically linked to its function in pharmaceutical manufacturing. Its moderate lipophilicity and weak basicity represent a deliberate balance, optimized for the synthetic and potential biological journey of the molecules derived from it. The experimental protocols detailed herein provide a framework for the rigorous, validated characterization required in a regulated drug development environment. By understanding and applying these principles, researchers can better predict and control the behavior of this and similar molecules, accelerating the path from discovery to application.

References

- PubChem. 1-(4-Aminophenyl)cyclopentanecarbonitrile. National Center for Biotechnology Information. [\[Link\]](#)
- Global Substance Registration System (GSRS). 1-(4-AMINOPHENYL)CYCLOPENTANECARBONITRILE. [\[Link\]](#)

- Google Patents. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
- Inxight Drugs. 1-(4-Aminophenyl)cyclopentanecarbonitrile. National Center for Advancing Translational Sciences. [\[Link\]](#)
- PubChemLite. 1-(4-aminophenyl)cyclopentanecarbonitrile (C12H14N2). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(4-Aminophenyl)cyclopentanecarbonitrile | 115279-73-7 [\[chemicalbook.com\]](#)
- 2. 1-(4-Aminophenyl)cyclopentanecarbonitrile | C12H14N2 | CID 767958 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [\[patents.google.com\]](#)
- 4. GSRS [\[gsrs.ncats.nih.gov\]](#)
- 5. 1-(4-Aminophenyl)cyclopentanecarbonitrile [\[lgcstandards.com\]](#)
- 6. PubChemLite - 1-(4-aminophenyl)cyclopentanecarbonitrile (C12H14N2) [\[pubchemlite.lcsb.uni.lu\]](#)
- To cite this document: BenchChem. [physicochemical properties of 1-(4-Aminophenyl)cyclohexanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1503776/docs#physicochemical-properties-of-1-4-aminophenyl-cyclohexanecarbonitrile\]](https://www.benchchem.com/product/b1503776/docs#physicochemical-properties-of-1-4-aminophenyl-cyclohexanecarbonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)